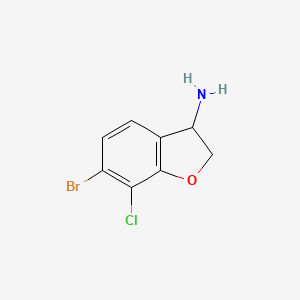

6-Bromo-7-chloro-2,3-dihydrobenzofuran-3-amine

Description

Chemical Structure and Properties 6-Bromo-7-chloro-2,3-dihydrobenzofuran-3-amine (CAS: 1272731-95-9) is a heterocyclic compound with the molecular formula C₈H₇BrClNO and a molecular weight of 248.504 g/mol . Its structure consists of a dihydrobenzofuran core substituted with bromine at position 6, chlorine at position 7, and an amine group at position 3.

Properties

IUPAC Name |

6-bromo-7-chloro-2,3-dihydro-1-benzofuran-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrClNO/c9-5-2-1-4-6(11)3-12-8(4)7(5)10/h1-2,6H,3,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPOQLCLUXZJVHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=C(O1)C(=C(C=C2)Br)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 6-Bromo-7-chloro-2,3-dihydrobenzofuran-3-amine typically involves the bromination and chlorination of benzofuran derivatives. One common method includes the use of bromine and chlorine reagents under controlled conditions to introduce the bromo and chloro substituents at the desired positions on the benzofuran ring . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

Chemical Reactions Analysis

6-Bromo-7-chloro-2,3-dihydrobenzofuran-3-amine can undergo various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Scientific Research Applications

Medicinal Chemistry

6-Bromo-7-chloro-2,3-dihydrobenzofuran-3-amine has been investigated for its potential as a therapeutic agent in treating various diseases, particularly neurological disorders and cancer. The presence of the amine group allows it to engage in nucleophilic substitution reactions, which can be harnessed to create derivatives with enhanced pharmacological properties.

Case Study: Anti-Cancer Activity

Research has indicated that compounds similar to this compound exhibit anti-cancer properties. For instance, EEDi-5285 has shown an IC50 value of 12 nM against KARPAS422 cell growth, highlighting its efficacy in targeting cancer cells .

Chemical Research

In the realm of chemical synthesis, this compound serves as a versatile building block for creating more complex molecules. Its unique structure enables researchers to explore new chemical reactions and pathways.

Table 1: Reaction Types and Conditions

| Reaction Type | Common Reagents | Conditions |

|---|---|---|

| Oxidation | Potassium permanganate | Varies based on substrate |

| Reduction | Lithium aluminum hydride | Anhydrous conditions |

| Nucleophilic Substitution | Sodium azide or potassium cyanide | Varies based on substrate |

The biological activity of this compound is largely attributed to its structural features. The halogen substituents enhance its reactivity towards biological targets.

Structure-Activity Relationship (SAR)

The structure of this compound allows for modifications that can enhance its biological activity. Substituting different halogens or functional groups may lead to derivatives with improved pharmacokinetic properties or selectivity towards specific biological targets.

Table 2: Biological Activities of Related Compounds

| Compound | Activity Type | IC50 Value | Methodology |

|---|---|---|---|

| EEDi-5285 | Anti-cancer | 12 nM | Cell growth inhibition assays |

| Marchantin A | Neuroprotective | 4.0 μg/ml | Morphological study and apoptosis analysis |

| 3,5-Dihydroxybibenzyl | Cytotoxicity | 19.1 μg/ml | MTT assay |

Industrial Applications

In industrial settings, this compound can be utilized as an intermediate in the synthesis of agrochemicals and pharmaceuticals. Its unique chemical properties make it suitable for developing new materials with specific functionalities.

Mechanism of Action

The mechanism of action of 6-Bromo-7-chloro-2,3-dihydrobenzofuran-3-amine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Physicochemical Characteristics

- Lipophilicity : The bromine and chlorine substituents enhance lipophilicity, which may improve membrane permeability and pharmacokinetic properties .

- Reactivity : The amine group enables participation in nucleophilic substitutions or coordination with biological targets, while the dihydrobenzofuran ring offers stability against metabolic degradation .

Potential Applications

- Antimicrobial Activity : Synergistic antifungal effects are observed when combined with amiodarone, suggesting utility in plant or human fungal infections .

- Pharmacological Scaffold : Its structure serves as a template for designing beta-arrestin-biased agonists or other receptor-targeted molecules .

Comparison with Structurally Similar Compounds

Substituent Variations on the Dihydrobenzofuran Core

The following table summarizes key analogs and their distinguishing features:

Key Observations :

Functional Group Modifications

- Hydrochloride Salts :

- Analogs like 7-Bromo-2,3-dihydrobenzofuran-3-amine hydrochloride (CAS: 1258400-12-2) demonstrate improved aqueous solubility, critical for formulation in therapeutic settings .

Biological Activity

6-Bromo-7-chloro-2,3-dihydrobenzofuran-3-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities, including antimicrobial, antifungal, and anticancer properties. This article explores the biological activity of this compound, detailing its mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 248.50 g/mol. The compound features a benzofuran core substituted with bromine and chlorine atoms, along with an amine functional group, which contributes to its reactivity and biological interactions .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit enzymes involved in cancer cell proliferation, leading to reduced tumor growth. For instance, it has been studied as a potential inhibitor of poly(ADP-ribose) polymerase (PARP), which plays a critical role in DNA repair mechanisms .

- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties by disrupting bacterial cell membranes or inhibiting essential metabolic pathways .

Anticancer Properties

Research indicates that this compound has shown promising anticancer activity. A study focused on its effects on BRCA2-deficient cancer cells demonstrated selective cytotoxicity, indicating its potential as a targeted therapeutic agent .

| Compound | IC50 (μM) | Activity |

|---|---|---|

| This compound | 9.45 | PARP Inhibition |

| DHBF derivatives (similar structure) | 0.531 - 16.2 | Enhanced PARP Inhibition |

Antimicrobial and Antifungal Activity

The compound has also been evaluated for its antimicrobial and antifungal properties. Its structural features allow for interaction with microbial enzymes, potentially leading to growth inhibition.

Case Studies

- PARP Inhibitor Development : A series of studies have focused on the development of derivatives based on the benzofuran scaffold. These derivatives have shown varying degrees of potency against PARP with some achieving IC50 values as low as 0.531 μM .

- Selectivity in Cancer Cells : In vitro studies demonstrated that this compound selectively targets BRCA2-deficient cells, providing insights into its mechanism as a potential therapeutic agent for specific cancer types .

Research Findings

Recent findings highlight the importance of structural modifications in enhancing the biological activity of compounds related to this compound:

- SAR Studies : Structure–activity relationship (SAR) analyses have indicated that modifications at various positions on the benzofuran core can significantly affect potency and selectivity against specific biological targets .

- Pharmacokinetics : Studies indicate that certain derivatives exhibit favorable pharmacokinetic profiles in animal models, suggesting potential for further development into clinical candidates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.